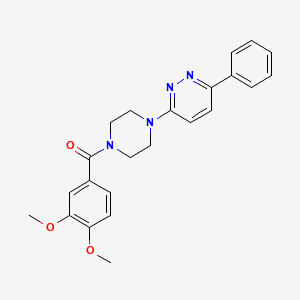
(3,4-Dimethoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3,4-Dimethoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone” is a complex organic compound . It has a molecular formula of C20H24N2O4 . The compound is part of a family of compounds that are of potential interest due to their stability and ability to bind “privileged structures” through hydrogen-bonding .
Synthesis Analysis
The synthesis of this compound involves the use of catalytic protocols for the synthesis of organic compounds . The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst, has allowed the Michael addition of N-heterocycles to chalcones . This methodology has been applied to the unique preparation of the potential bioactive compound with moderate yield, due to the retro-Michael reaction .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the preparation of chalcone and triazole Michael-addition to chalcone . These reactions have good green metrics, indicating they are environmentally friendly .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 356.416 Da and a monoisotopic mass of 356.173615 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 555.7±50.0 °C at 760 mmHg, and a flash point of 289.9±30.1 °C . The compound has 6 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds .
Scientific Research Applications
Anticancer Activity
The compound exhibits potent anticancer properties. Researchers have identified it as a potential NF-κB inhibitor, which could be valuable in anticancer drug development. By targeting NF-κB signaling pathways, it may help suppress tumor growth and metastasis .
Antibacterial Effects
Studies suggest that this compound possesses antibacterial activity. It could serve as a lead structure for designing novel antibacterial agents. Investigating its mechanism of action against bacterial pathogens is crucial for further development .
Antifungal Properties
The compound has demonstrated antifungal effects. Researchers have explored its activity against various fungal strains. Understanding its mode of action and potential synergies with existing antifungal drugs is essential for clinical applications .
Anti-Inflammatory Potential
Inflammation plays a pivotal role in various diseases. This compound may act as an anti-inflammatory agent, potentially modulating inflammatory pathways. Further studies are needed to elucidate its precise mechanisms and therapeutic implications .
Immunomodulation
Immunological modulation is critical for maintaining health. The compound’s immunomodulatory properties make it intriguing for therapeutic interventions. Investigating its impact on immune cells and cytokine regulation is essential .
Structural Precursor
Beyond its direct biological activities, this compound serves as a structural precursor. Researchers use it to synthesize more complex molecules with bio-utilities. Its tetrahydroquinoline (THQ) moiety is relevant for drug discovery and material production .
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-29-20-10-8-18(16-21(20)30-2)23(28)27-14-12-26(13-15-27)22-11-9-19(24-25-22)17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTQMGAIADZWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S,7R)-2-Chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2456232.png)
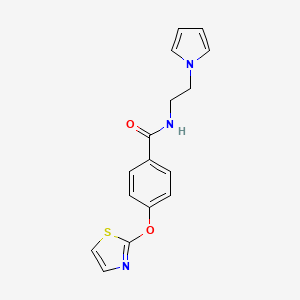

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2456238.png)
![(2E)-3-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2456239.png)

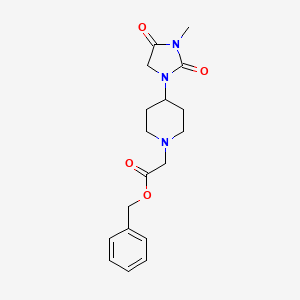
![3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal](/img/structure/B2456245.png)
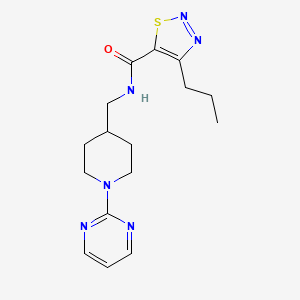
![N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2456248.png)
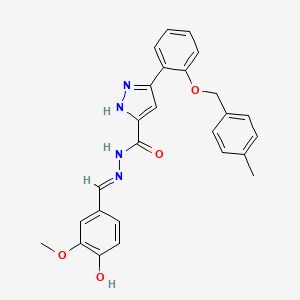
![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2456251.png)

![ethyl 4-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-4-oxobutanoate](/img/structure/B2456254.png)